2-Methyl-1-undecylpiperazine
Description
2-Methyl-1-undecylpiperazine is a chemical compound with the molecular formula C16H34N2. It belongs to the class of piperazine derivatives, which are widely used in various fields including medicine, agriculture, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and an undecyl chain .
Properties
IUPAC Name |
2-methyl-1-undecylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-3-4-5-6-7-8-9-10-11-13-18-14-12-17-15-16(18)2/h16-17H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFNYADZQKBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methyl-1-undecylpiperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of monosubstituted piperazine derivatives can be simplified using a one-pot-one-step procedure from a protonated piperazine without the need for a protecting group. This method involves heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be conducted in common solvents at room or higher temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-undecylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperazine ring, which is reactive towards different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under basic conditions, often involving the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .
Scientific Research Applications
2-Methyl-1-undecylpiperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their biological and pharmaceutical activities, including antiviral, anticancer, and antimicrobial properties . In industry, these compounds are used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-1-undecylpiperazine involves its interaction with molecular targets and pathways in biological systems. Piperazine derivatives often act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-undecylpiperazine include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Uniqueness: What sets this compound apart from other piperazine derivatives is its specific substitution pattern, which includes a methyl group and an undecyl chain. This unique structure may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
2-Methyl-1-undecylpiperazine is a synthetic compound belonging to the piperazine class, which has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. Piperazines are known to exhibit diverse pharmacological effects, including:
- Antifungal Activity : Similar piperazine derivatives have shown potential as antifungal agents by disrupting the ergosterol biosynthesis pathway in fungi, inhibiting enzymes like 14α-demethylase .
- Cytotoxic Effects : Some studies suggest that alkylated piperazines can induce cytotoxicity in mammalian cells, although specific data for this compound is limited.
Antifungal Activity
Research has indicated that compounds similar to this compound possess antifungal properties. In vitro studies have demonstrated that these compounds exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus species. The minimum inhibitory concentrations (MICs) for some related alkylated piperazines ranged from 0.5 to 8 µg/mL .
Cytotoxicity Assays
In studies evaluating the cytotoxic effects of piperazine derivatives, it was found that these compounds could affect cell viability in different mammalian cell lines. The hemolytic activity against murine erythrocytes was assessed, revealing that some derivatives had lower hemolytic toxicity compared to established antifungal agents like voriconazole, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Antifungal Efficacy
A study focused on the synthesis of novel alkylated piperazines demonstrated that these compounds exhibited broad-spectrum antifungal activity. The time-kill studies indicated that certain derivatives could effectively reduce fungal viability within hours of treatment, highlighting their potential as rapid antifungal agents .
Case Study 2: Hemolytic Activity
Another investigation assessed the hemolytic activity of various piperazine derivatives, including those structurally similar to this compound. Results showed that while some compounds were effective against fungi, they exhibited minimal hemolytic effects on red blood cells at therapeutic concentrations, indicating a promising therapeutic index for these agents.
Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antifungal | Effective against Candida and Aspergillus species with low MIC values. |
| Cytotoxicity | Induces cell death in mammalian cells; lower hemolytic toxicity than voriconazole. |
| Mechanism | Likely involves inhibition of ergosterol biosynthesis and other cellular pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
